molecular formula C12H11Cl B14406987 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 84039-00-9

7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B14406987
CAS No.: 84039-00-9
M. Wt: 190.67 g/mol
InChI Key: FTXXDYGODPYRLB-UHFFFAOYSA-N
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Description

7-(Chloromethyl)bicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[441]undeca-1,3,5,7,9-pentaene family, which is characterized by a system of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the chloromethylation of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved through the reaction of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce alcohols or ketones.

Scientific Research Applications

7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of bicyclic compounds on biological systems, potentially leading to the development of new pharmaceuticals.

    Industrial Applications: The compound may be used in the production of polymers or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The conjugated double bond system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the chloromethyl group.

    Methyl bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate group.

Uniqueness

7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

CAS No.

84039-00-9

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

2-(chloromethyl)bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C12H11Cl/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7H,8-9H2

InChI Key

FTXXDYGODPYRLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C1C(=CC=C2)CCl

Origin of Product

United States

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